molecular formula C8H6ClN3O2 B13005533 methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B13005533
M. Wt: 211.60 g/mol
InChI Key: DPMFVUOFBBPSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6 and a methyl ester group at position 3. The chlorine substituent enhances electrophilicity, enabling further functionalization, while the methyl ester group balances reactivity and solubility.

Properties

IUPAC Name

methyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-2-3-5(9)10-7(4)12-11-6/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMFVUOFBBPSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=NC2=NN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-chloro-3-nitropyridine derivatives are commonly used as starting materials for introducing the chlorine substituent at position 6.
  • Hydrazine derivatives or hydrazones are employed to form the pyrazole ring via cyclization.
  • Methyl ester groups are introduced either by starting from methyl carboxylate-substituted pyridines or by esterification of carboxylic acid intermediates.

Typical Synthetic Route

A representative synthetic route involves:

  • Nucleophilic aromatic substitution (SNAr): The chlorine at position 6 is introduced or retained on the pyridine ring, often starting from 2-chloro-3-nitropyridine. The nitro group is displaced or transformed in subsequent steps.

  • Japp–Klingemann reaction: Formation of hydrazone intermediates from aryl diazonium salts and β-keto esters, which then undergo cyclization to form the pyrazole ring fused to the pyridine.

  • Cyclization and ring closure: Intramolecular nucleophilic attack by hydrazine or hydrazone nitrogen on carbonyl groups leads to the formation of the pyrazolo[3,4-b]pyridine core.

  • Esterification or retention of methyl ester: The methyl carboxylate group at position 3 is either introduced early in the synthesis or preserved through mild reaction conditions to avoid hydrolysis.

Catalytic and Green Chemistry Approaches

Recent advances include the use of nano-magnetic metal-organic frameworks as catalysts to promote condensation reactions under solvent-free conditions, improving reaction times and yields while enabling catalyst recyclability.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 SNAr on 2-chloro-3-nitropyridine Hydrazone formation via Japp–Klingemann reaction; pyridine solvent, room temp 70-85 Formation of pyridinyl keto esters as intermediates
2 Cyclization to pyrazolo[3,4-b]pyridine Hydrazine hydrate, reflux in ethanol or solvent-free with nano-catalyst 75-90 Catalyst: Fe3O4@MIL-101(Cr)-N(CH2PO3)2; solvent-free conditions improve green metrics
3 Esterification/Retention Mild base or acid conditions to preserve methyl ester >80 Avoids ester hydrolysis; methyl ester at C-3 retained

Mechanistic Insights

  • The cyclization mechanism involves nucleophilic attack by the hydrazine nitrogen on carbonyl carbons, followed by dehydration to form the fused bicyclic system.
  • The order of nucleophilic attack (amino group vs. β-carbon) can vary depending on substrates, but generally leads to a six-membered ring closure forming the pyrazolo[3,4-b]pyridine core.
  • An unusual C-N migration of acetyl groups has been observed in related systems, indicating possible side reactions that must be controlled by reaction conditions.

Representative Synthetic Scheme (Conceptual)

2-chloro-3-nitropyridine + β-keto ester
   ↓ (Japp–Klingemann reaction)
Hydrazone intermediate
   ↓ (Cyclization with hydrazine, dehydration)
this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This interaction can modulate various signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, highlighting differences in substituents, ester groups, and applications:

Compound Name Substituent(s) Ester Group Molecular Weight CAS RN Key Properties/Applications References
This compound (Target) 6-Cl Methyl ~211.5 (calc.) - Intermediate for drug synthesis; chlorine enables cross-coupling or nucleophilic substitution. -
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 6-Cl Ethyl - - Similar to target compound; ethyl ester may offer improved lipophilicity.
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 6-F tert-Butyl 237.23 155601-71-1 High melting point (166–168°C); tert-butyl ester enhances stability under acidic conditions. Purity: 97%.
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-Br Methyl 256.06 916325-84-3 Bromine facilitates Suzuki-Miyaura coupling; hydrolyzes to carboxylic acid in 92% yield.
Ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 6-Me, 3-oxo, 4-CF₃ Ethyl 289.21 1385033-23-7 Trifluoromethyl group improves metabolic stability; potential use in CNS drug development.
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 6-OMe Methyl - 2117371-21-6 Methoxy group enhances solubility; electron-donating effect modifies reactivity.

Key Findings from Comparative Analysis:

Substituent Effects :

  • Halogens : Chlorine (6-Cl) and bromine (5-Br) enable diverse reactivity (e.g., cross-coupling), while fluorine (6-F) increases electronegativity, altering electronic density .
  • Methoxy vs. Trifluoromethyl : Methoxy (6-OMe) improves solubility, whereas trifluoromethyl (4-CF₃) enhances metabolic stability and bioavailability .

Ester Group Influence :

  • Methyl/ethyl esters : More reactive toward hydrolysis than tert-butyl esters, enabling facile conversion to carboxylic acids for further derivatization .
  • tert-Butyl esters : Provide steric protection, ideal for multi-step syntheses requiring acidic conditions .

Synthetic Utility :

  • Bromine-substituted analogs (e.g., methyl 5-bromo-) are pivotal in metal-catalyzed reactions, while chlorine-substituted derivatives serve as electrophilic intermediates .
  • Hydrolysis of methyl esters (e.g., 5-bromo to carboxylic acid) demonstrates their utility in prodrug design .

Research Implications

This compound and its analogs are critical in medicinal chemistry due to their modular reactivity. The choice of substituent and ester group directly impacts:

  • Reactivity : Halogens enable site-specific modifications.
  • Solubility and Stability : Methoxy and trifluoromethyl groups optimize pharmacokinetic profiles.
  • Synthetic Flexibility : Methyl/ethyl esters simplify downstream functionalization.

Biological Activity

Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H6ClN3O2
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 2060591-06-0

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Key Mechanisms:

  • CDK Inhibition : Some derivatives have demonstrated potent inhibitory activity against CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 and 1.8 µM for CDK9. This selectivity is critical for developing targeted cancer therapies .
  • Antiviral Activity : Research indicates that pyrazolo[3,4-b]pyridines can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are essential in treating HIV infections .

Anticancer Properties

Several studies have highlighted the potential of this compound as an anticancer agent. Its ability to inhibit CDKs contributes to its effectiveness in preventing tumor cell proliferation.

Study Cell Line IC50 (µM) Notes
HeLa0.36Selective for CDK2
HCT1161.8Effective against multiple cancer types

Antiviral Activity

The compound has also shown promise in antiviral applications, particularly against HIV. Its mechanism as an NNRTI makes it a candidate for further development in antiretroviral therapy.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives significantly inhibited the proliferation of various human tumor cell lines including HeLa and A375. The results indicated a dose-dependent response with effective concentrations correlating with reduced cell viability.
  • Antiviral Efficacy :
    • In a controlled laboratory setting, derivatives were tested against HIV strains, showing effective inhibition of viral replication at micromolar concentrations. This positions the compound as a potential lead in developing new antiviral drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.